Tasimelteon
Overview
Description
Tasimelteon is a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder (Non-24) and night time sleep disturbances in patients with Smith-Magenis Syndrome (SMS). It is available only with a doctor’s prescription .
Synthesis Analysis
The synthetic method forming tasimelteon is described in detail, with its full analytical, spectroscopic, and enantiopurity characterization .Molecular Structure Analysis
Tasimelteon has the molecular formula C15H19NO2 and a molar mass of 245.322 g·mol−1 . It contains two chiral centers .Chemical Reactions Analysis
Tasimelteon is extensively metabolized in the liver, primarily through CYP1A2 and CYP3A4-mediated pathways .Physical And Chemical Properties Analysis
Tasimelteon has a molecular weight of 245.32 and a molecular formula of C15H19NO2 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Treatment of Non-24-Hour Sleep-Wake Disorder
Tasimelteon, marketed under the brand name Hetlioz, is an orally bioavailable agonist of the melatonin MT1 and MT2 receptors . It has been approved by the US FDA for the treatment of non-24-hour sleep–wake disorder . This disorder is characterized by a misalignment of the 24-hour light/dark cycle and a non-entrained sleep/wake cycle propensity resulting in asymptomatic periods alternating with episodes of insomnia, excessive daytime sleepiness, or a combination of both .
Circadian Rhythm Regulation
Melatonin is thought to play a role in governing the body’s natural sleep–wake cycle through physiological processes regulated in the suprachiasmatic nucleus of the hypothalamus . The rhythm of melatonin is considered to be a measure of the human circadian phase, and the carefully timed administration of melatonin analogues, such as tasimelteon, can potentially promote circadian readjustment .
Treatment for Totally Blind Individuals
Sleep complaints are common in totally blind individuals and are thought to be because of disorganization of the circadian rhythm due to lack of synchronisation with light . Tasimelteon can potentially promote circadian readjustment in these individuals .
Treatment of Transient Insomnia
Previous investigations with doses ranging from 10 to 100 mg included the potential treatment of transient insomnia associated with shifted times .
Treatment of Primary Insomnia
Tasimelteon has also been investigated for the treatment of primary insomnia .
Treatment of Major Depression
Tasimelteon has been studied for the potential treatment of major depression .
Mechanism of Action
Target of Action
Tasimelteon is a selective dual melatonin receptor agonist . Its primary targets are the melatonin MT1 and MT2 receptors . These receptors play a crucial role in governing the body’s natural sleep-wake cycle through physiological processes regulated in the suprachiasmatic nucleus of the hypothalamus .
Mode of Action
Tasimelteon exerts its therapeutic effect by activating melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the brain . This interaction leads to the resynchronization of the circadian rhythm through its “non-photic” mechanism . The activation of these receptors helps improve sleep, particularly in individuals with Non-24-Hour Sleep-Wake Disorder (N24HSWD), a condition common in blind individuals without light perception .
Biochemical Pathways
The biochemical pathway affected by tasimelteon involves the melatonin receptors MT1 and MT2. In the absence of light or light perception, the synchronization of the 24-hour circadian rhythm is lost, and the rhythm follows the intrinsic non-24-hour clock, resulting in disorders like non-24-hour sleep–wake disorder . The rhythm of endogenous melatonin is considered to be a measure of the human circadian phase, and the carefully timed administration of melatonin analogues, such as tasimelteon, can potentially promote circadian readjustment .
Pharmacokinetics
Tasimelteon shows linear pharmacokinetics over doses ranging from 3 to 300 mg . It is extensively metabolized, primarily through oxidation at multiple sites and oxidative dealkylation, resulting in the opening of the dihydrofuran ring followed by further oxidation to give a carboxylic acid . The major isozymes involved in the metabolism of tasimelteon are CYP1A2 and CYP3A4 . Approximately 80% of tasimelteon is excreted in urine, and about 4% in feces .
Result of Action
The molecular and cellular effects of tasimelteon’s action involve the activation of melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the brain . This activation leads to the resynchronization of the circadian rhythm, improving sleep in individuals with N24HSWD .
Safety and Hazards
Tasimelteon is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .
Future Directions
Tasimelteon is currently the only drug available for the treatment of N24HSWD and was granted orphan drug status by the FDA in 2010 . It has also been approved for the treatment of nighttime sleep disturbances in Smith-Magenis Syndrome in patients .
Relevant papers on Tasimelteon include a review in Non-24-Hour Sleep-Wake Disorder in Totally Blind Individuals , a report on its first global approval , and a study on its safety and efficacy in improving sleep in Smith-Magenis syndrome .
properties
IUPAC Name |
N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOIAAWZLUQTIO-GXFFZTMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209826 | |
Record name | Tasimelteon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
442.553°C | |
Record name | Tasimelteon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09071 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tasimelteon is a selective dual agonist of the melatonin receptors MT1 and MT2. | |
Record name | Tasimelteon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09071 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tasimelteon | |
CAS RN |
609799-22-6 | |
Record name | Tasimelteon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609799-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tasimelteon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609799226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tasimelteon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09071 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tasimelteon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanamide, N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TASIMELTEON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHS4PU80D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Tasimelteon?
A1: Tasimelteon is a dual melatonin receptor agonist, demonstrating high affinity and specificity for both melatonin receptor types 1 and 2 (MT1 and MT2 receptors). [] This action allows it to act as a circadian regulator, effectively resetting the master clock located in the suprachiasmatic nuclei of the hypothalamus. []
Q2: How does Tasimelteon's binding to MT1 and MT2 receptors affect sleep-wake cycles?
A2: Tasimelteon mimics the action of endogenous melatonin by binding to MT1 and MT2 receptors. This binding helps synchronize the body's internal clock with the external light-dark cycle, leading to improvements in sleep onset, sleep maintenance, and overall sleep timing. [, , ]
Q3: Beyond its effects on sleep, are there other potential therapeutic benefits of Tasimelteon being explored?
A3: Preclinical evidence suggests potential benefits of Tasimelteon in treating depression. Research is ongoing to explore its efficacy in mitigating depressive symptoms, particularly those linked to circadian rhythm dysfunction. []
Q4: What is the molecular formula and weight of Tasimelteon?
A4: Unfortunately, the provided abstracts do not disclose the exact molecular formula and weight of Tasimelteon.
Q5: Is there information available on the material compatibility and stability of Tasimelteon under various conditions?
A5: The provided research papers primarily focus on the pharmacological aspects of Tasimelteon and do not delve into its material compatibility and stability under various conditions.
Q6: What is the absorption and bioavailability of Tasimelteon?
A6: Tasimelteon is rapidly absorbed after oral administration. It has a mean absolute bioavailability of approximately 38%. [, ]
Q7: How is Tasimelteon metabolized in the body?
A7: Tasimelteon is extensively metabolized, primarily through oxidation at multiple sites. Cytochrome P450 (CYP) enzymes, mainly CYP1A2 and CYP3A4/5, play a crucial role in its metabolism. []
Q8: Are there any known drug-drug interactions associated with Tasimelteon?
A8: Yes, due to its metabolism by CYP enzymes, Tasimelteon exhibits drug-drug interactions. For instance, co-administration with fluvoxamine, a strong CYP1A2 inhibitor, significantly increases Tasimelteon exposure. Conversely, cigarette smoking, which induces CYP1A2, reduces Tasimelteon exposure. Similarly, co-administration with ketoconazole (CYP3A4/5 inhibitor) increases exposure, while rifampin (CYP3A4/5 inducer) decreases it. []
Q9: Does renal or hepatic impairment affect Tasimelteon's pharmacokinetics?
A9: While severe renal impairment does not appear to impact Tasimelteon clearance, mild to moderate hepatic impairment can increase its exposure by approximately two-fold. Despite this increase, no dose adjustments are deemed necessary for patients with mild or moderate hepatic or severe renal impairment. []
Q10: What is the primary indication for Tasimelteon?
A10: Tasimelteon is primarily indicated for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24). [, , , , ]
Q11: What is Non-24-Hour Sleep-Wake Disorder, and how does Tasimelteon provide benefit?
A11: Non-24 is a chronic circadian rhythm disorder characterized by the misalignment of an individual's internal body clock with the 24-hour day-night cycle. [, , ] It predominantly affects totally blind individuals who lack light perception, preventing their circadian rhythms from entraining to the 24-hour photoperiod. [] Tasimelteon helps regulate the circadian rhythm, improving sleep onset and maintenance in these individuals. [, , , ]
Q12: Have there been any clinical trials investigating Tasimelteon's efficacy in treating Non-24?
A12: Yes, several clinical trials, including Phase II and Phase III trials, have investigated Tasimelteon's efficacy in treating Non-24. These trials demonstrated significant improvements in various sleep parameters such as total sleep time, reduction in daytime napping, and overall sleep quality in totally blind individuals diagnosed with Non-24. [, , , , ]
Q13: Apart from Non-24, are there other potential applications of Tasimelteon being researched?
A13: Yes, research suggests Tasimelteon's potential in treating other sleep disorders, including Jet Lag Disorder (JLD). [, , ] One study utilizing a laboratory model simulating eastward travel via an 8-hour phase advance showed that a single dose of Tasimelteon improved JLD symptoms like nighttime insomnia and next-day functioning. [, ] Additionally, Tasimelteon is being explored for its potential in managing sleep disorders in individuals with Smith-Magenis Syndrome (SMS). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.